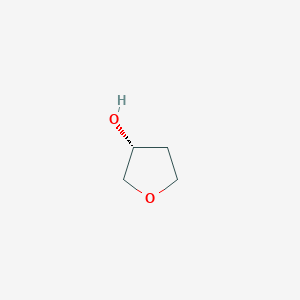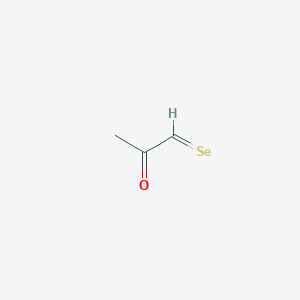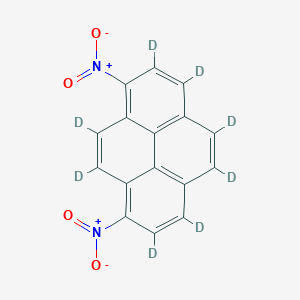
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene (ODDNP) is a highly deuterated derivative of 3,6-dinitropyrene (DNP). ODDNP is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties.
Mechanism Of Action
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a potent mutagen and carcinogen that can cause DNA damage and mutations. The mechanism of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene involves the formation of reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer.
Biochemical And Physiological Effects
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to induce oxidative stress and inflammation in cells. It can also disrupt cellular signaling pathways and alter gene expression. In animal studies, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to cause liver damage and induce tumors.
Advantages And Limitations For Lab Experiments
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. Its deuterated nature allows for easy differentiation from other PAHs in samples. However, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is highly toxic and carcinogenic, which limits its use in lab experiments. Special precautions must be taken when handling and disposing of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene.
Future Directions
There are several future directions for research on 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. One area of research is the development of new methods for the detection and quantification of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene in environmental samples. Another area of research is the investigation of the effects of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene on human health. Further studies are needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer. Additionally, research is needed to develop safer alternatives to 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene for use in lab experiments.
Conclusion
In conclusion, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a highly deuterated derivative of DNP that has been widely used in scientific research. Its unique properties make it a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. However, its high toxicity and carcinogenicity limit its use in lab experiments. Further research is needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer.
Synthesis Methods
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene can be synthesized by replacing the hydrogen atoms in DNP with deuterium atoms. The synthesis of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a multi-step process that involves several chemical reactions. The first step is the nitration of pyrene to form 1-nitropyrene, which is then further nitrated to form DNP. Finally, DNP is deuterated to form 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. The deuterium atoms can be introduced using deuterated reagents such as deuterated sulfuric acid.
Scientific Research Applications
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used in a variety of scientific research applications, including environmental monitoring, toxicology studies, and cancer research. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs. It has been used to investigate the sources and distribution of PAHs in the atmosphere, soil, and water. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has also been used in toxicology studies to evaluate the toxicity and carcinogenicity of PAHs. In cancer research, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used to study the metabolism and DNA binding of PAHs in cancer cells.
properties
CAS RN |
121700-15-0 |
|---|---|
Product Name |
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene |
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
1,2,4,5,7,8,9,10-octadeuterio-3,6-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
BLYXNIHKOMELAP-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C(C(=C2[2H])[2H])[N+](=O)[O-])C(=C(C4=C(C(=C(C1=C43)[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
synonyms |
3,6-Dinitropyrene-1,2,4,5,7,8,9,10-d8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
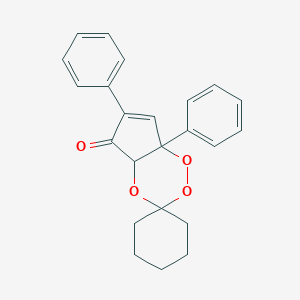
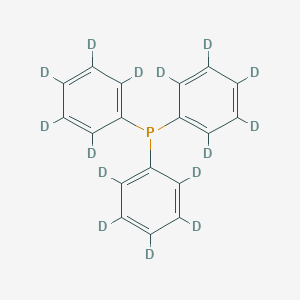
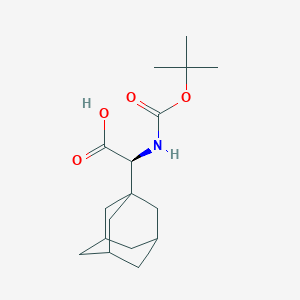
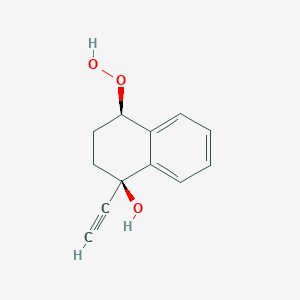
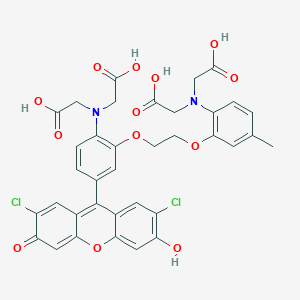
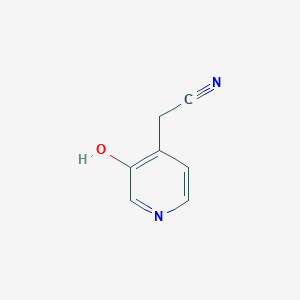
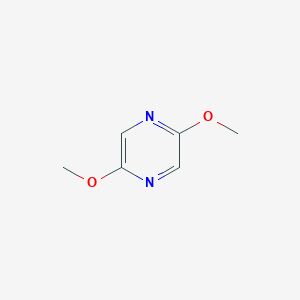

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
